molecular formula C5H2Br2FN B137011 3,4-Dibromo-2-fluoropyridine CAS No. 137718-84-4

3,4-Dibromo-2-fluoropyridine

Cat. No. B137011
M. Wt: 254.88 g/mol
InChI Key: RALUGCFMNLTFAK-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-fluoropyridine is a halogenated pyridine derivative, which is a class of compounds that have found extensive use in medicinal chemistry and materials science due to their unique electronic and structural properties. The presence of multiple halogens on the pyridine ring makes it a versatile intermediate for various chemical transformations and syntheses of complex molecules.

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as 3,4-dibromo-2-fluoropyridine, often involves halogen dance reactions, as demonstrated in the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine . This method allows for the introduction of different halogens onto the pyridine ring, enabling the creation of a diverse array of substituted pyridines. Additionally, the regioselectivity of Suzuki cross-coupling reactions with 2,4-dibromopyridine has been studied, providing insights into the selective functionalization of halogenated pyridines .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the arrangement of halogen atoms around the pyridine ring, which can influence the electronic properties and reactivity of the molecule. For instance, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline has been determined, showcasing the influence of halogen atoms on the molecular conformation and interactions within the crystal lattice .

Chemical Reactions Analysis

Halogenated pyridines, such as 3,4-dibromo-2-fluoropyridine, can undergo various chemical reactions, including nucleophilic substitution, cross-coupling, and cycloaddition reactions. For example, the direct radiofluorination of pyridine N-oxides has been described, which is a method that can potentially be applied to the synthesis of fluorinated pyridine derivatives . Furthermore, the [4 + 2]-cycloaddition reactions using 2-fluoro-2-alkenal N,N-dimethylhydrazones have been reported to synthesize 3-fluoropyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dibromo-2-fluoropyridine are influenced by the presence of halogen atoms, which can affect the molecule's polarity, boiling point, and reactivity. The photophysical properties of related compounds, such as terpyridine-diphenylacetylene hybrids, have been studied, revealing high fluorescence quantum yields and emission properties that are influenced by intramolecular charge transfer . Additionally, the synthesis of aminomethylated fluoropiperidines and fluoropyrrolidines has been explored, highlighting the importance of fluorinated azaheterocycles as building blocks in pharmaceutical compounds .

Scientific Research Applications

Medical Imaging and Radiopharmaceuticals

Fluorine-18 labeled fluoropyridines, closely related to 3,4-dibromo-2-fluoropyridine, are increasingly used in medical imaging, particularly in Positron Emission Tomography (PET). These compounds offer stable tracer options for in vivo imaging, overcoming limitations associated with other fluorinated positions in pyridines (Carroll, Nairne, & Woodcraft, 2007).

Chemical Synthesis and Heterocyclic Chemistry

Research in heterocyclic chemistry has leveraged compounds like 3,4-dibromo-2-fluoropyridine for various synthesis processes. For instance, directed lithiation techniques have been developed to create disubstituted pyridines, a class to which 3,4-dibromo-2-fluoropyridine belongs. These methods enable selective functionalization of pyridine rings, which is crucial in the synthesis of complex organic molecules (Marsais, Trécourt, Breant, & Quéguiner, 1988).

Advanced Material Science

In the field of material science, fluoroaromatics like 3,4-dibromo-2-fluoropyridine are explored for their unique properties. The manipulation of fluorinated pyridines can lead to the development of novel materials with specific electronic or photonic properties. The synthesis and study of these materials contribute to advancing technologies in areas such as semiconductors and nanotechnology (Awad et al., 2004).

Pharmaceutical Research

Though excluded from consideration of drug use and dosage, the synthesis and functionalization of compounds like 3,4-dibromo-2-fluoropyridine play a role in pharmaceutical research. These compounds are often intermediates or key components in the synthesis of more complex molecules with potential therapeutic applications. Their reactivity and stability are crucial in designing drugs with desired properties and efficacy (Pesti et al., 2000).

Safety And Hazards

The safety information for 3,4-Dibromo-2-fluoropyridine indicates that it has a hazard class of 6.1 and a packing group of III . The GHS symbol is GHS07, and the signal word is “Warning”. The hazard statements include H302+H312+H332-H315-H319-H335, and the precautionary statements include P260-P280-P312 .

Future Directions

Fluoropyridines, including 3,4-Dibromo-2-fluoropyridine, have potential applications in various fields such as agriculture and medicine . They are often used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

properties

IUPAC Name

3,4-dibromo-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FN/c6-3-1-2-9-5(8)4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALUGCFMNLTFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568806
Record name 3,4-Dibromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-2-fluoropyridine

CAS RN

137718-84-4
Record name 3,4-Dibromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Marsais, P Pineau, F Nivolliers, M Mallet… - The Journal of …, 1992 - ACS Publications
A new convergent route to 1-substituted ellipticines Page 1 J. Org. Chem. 565-573 565 1560,1225,1090,1050,1030 cm"1; NMR (CDC13) S 8.85 (s, 1 H, 4-NCHO), 8.5 (s, 1H, 5-N=CH), …
Number of citations: 64 pubs.acs.org

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